1-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine
Description
Properties
Molecular Formula |
C14H18N4O |
|---|---|
Molecular Weight |
258.32 g/mol |
IUPAC Name |
3-phenyl-5-(1-piperazin-1-ylethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H18N4O/c1-11(18-9-7-15-8-10-18)14-16-13(17-19-14)12-5-3-2-4-6-12/h2-6,11,15H,7-10H2,1H3 |
InChI Key |
QTEWSPNIERTTFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=CC=C2)N3CCNCC3 |
Origin of Product |
United States |
Preparation Methods
Amidoxime and Carboxylic Acid Derivative Cyclization
One of the primary and classical methods for synthesizing 1,2,4-oxadiazole derivatives involves the heterocyclization of amidoximes with carboxylic acid derivatives such as acyl chlorides, esters, or anhydrides. This method was originally proposed by Tiemann and Krüger and has been widely adopted with modifications to improve yield and reaction conditions.
- Amidoximes are reacted with acyl chlorides or activated carboxylic acid derivatives (using coupling reagents like EDC, DCC, CDI, TBTU, or T3P).
- Catalysts such as tetrabutylammonium fluoride or pyridine can enhance the reaction efficiency.
- Typical reaction conditions involve heating the mixture under reflux in solvents like dimethyl sulfoxide or ethanol-water mixtures.
- The reaction yields 1,2,4-oxadiazole rings substituted at the 3- and 5-positions, with the 5-position often bearing the phenyl group.
This approach, while straightforward, sometimes suffers from moderate yields and purification challenges due to harsh reaction conditions.
Cyclization of O-Acylamidoximes
An alternative method involves the in situ generation of O-acylamidoximes, which undergo facile cyclization to form the 1,2,4-oxadiazole ring in one step.
- The amidoxime precursor is treated with an anhydride in a polar aprotic solvent such as dimethyl sulfoxide.
- The reaction mixture is heated at 80–90 °C for 18–24 hours.
- The product is precipitated by pouring the reaction mixture into a cold aqueous sodium bicarbonate solution, then filtered and dried.
- This method offers a one-step synthesis with relatively good yields and purity.
This method is suitable for preparing 5-phenyl substituted 1,2,4-oxadiazoles, which are key intermediates for further functionalization.
Summary Table of Preparation Steps and Conditions
Research Outcomes and Characterization
- The synthesized compounds were characterized by infrared spectroscopy, proton nuclear magnetic resonance, and mass spectrometry to confirm the chemical structure.
- Elemental analysis confirmed the purity and composition within ±0.4% of theoretical values.
- The compounds exhibited biological activities such as antimicrobial and nematicidal effects, indicating the pharmacological relevance of the 1,2,4-oxadiazole-piperazine scaffold.
- The synthetic routes allow for structural variation by changing the aromatic substituents on the oxadiazole ring, enabling structure-activity relationship studies.
Chemical Reactions Analysis
PEP undergoes several reactions:
Oxidation: PEP can be oxidized to form its corresponding N-oxide.
Reduction: Reduction of the oxadiazole ring leads to the formation of the corresponding dihydro derivative.
Substitution: PEP can undergo nucleophilic substitution reactions at the piperazine nitrogen or the oxadiazole nitrogen.
Major Products: The N-oxide and dihydro derivatives are common products.
Scientific Research Applications
PEP has diverse applications:
Medicine: It exhibits potential pharmacological activities, including anticonvulsant and anxiolytic effects.
Chemistry: PEP serves as a building block for designing novel compounds.
Biology: It may have biological activity due to its structural features.
Mechanism of Action
The exact mechanism of PEP’s effects remains under investigation. It likely interacts with specific receptors or enzymes, modulating cellular processes.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Table 1: Structural Comparison of Piperazine-Oxadiazole Derivatives
Key Observations :
Key Findings :
- Cytotoxicity : Aromatic substituents (e.g., benzoyl in ) correlate with anticancer activity, suggesting the target’s phenyl-oxadiazole may exhibit similar properties .
- 5-HT Receptor Modulation : Piperazine derivatives with electron-withdrawing groups (e.g., trifluoromethyl in TFMPP) show high receptor affinity, indicating the target’s oxadiazole (electron-deficient) may enhance 5-HT interactions .
- Antioxidant Potential: Ethyl-phenoxy derivatives in demonstrate antioxidant effects, but the target’s oxadiazole may shift activity toward receptor binding over redox modulation .
Structure-Activity Relationship (SAR) Insights
- Oxadiazole Substituents : Phenyl groups improve aromatic stacking in receptor pockets, while halogenated or methyl groups alter metabolic stability and solubility .
- Electronic Effects : The oxadiazole’s electron-deficient nature may enhance interactions with cationic residues in enzymes or receptors, as seen in 5-HT agonists .
Biological Activity
1-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine is a compound that belongs to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article will explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
The chemical structure of 1-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine is characterized by the following properties:
| Property | Value |
|---|---|
| Chemical Formula | C₁₄H₁₈N₄O |
| Molecular Weight | 246.32 g/mol |
| IUPAC Name | 3-phenyl-5-(1-piperazin-1-ylethyl)-1,2,4-oxadiazole |
| CAS Number | 1171316-30-5 |
| Appearance | Powder |
Biological Activities
Research indicates that compounds containing the oxadiazole moiety exhibit a broad spectrum of biological activities. Specifically, 1-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine has been studied for its potential in various therapeutic areas:
Anticancer Activity
A significant body of research has demonstrated that oxadiazole derivatives possess anticancer properties. For instance, studies have shown that derivatives similar to 1-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine exhibit cytotoxic effects against various cancer cell lines. In vitro tests revealed that these compounds can inhibit cell proliferation in human colon adenocarcinoma (HT29), gastric carcinoma (GXF 251), and lung adenocarcinoma (LXFA 629) with IC50 values ranging from 2.76 µM to 9.27 µM .
The mechanism through which these compounds exert their anticancer effects involves multiple pathways:
- Inhibition of Enzymes : Compounds have shown inhibitory activity against key enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which are critical in cancer cell proliferation and survival .
- Induction of Apoptosis : Oxadiazole derivatives have been reported to promote apoptosis in cancer cells through the activation of pro-apoptotic pathways and inhibition of anti-apoptotic proteins .
Other Biological Activities
In addition to anticancer properties, 1-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine has been implicated in other therapeutic areas:
Antimicrobial Activity
Research indicates that oxadiazole derivatives also exhibit antimicrobial properties against a range of pathogens. The compound has been tested for its efficacy against bacterial strains and has shown promising results in inhibiting growth .
Neuroprotective Effects
Some studies suggest that oxadiazole derivatives may possess neuroprotective effects. This is particularly relevant in the context of neurodegenerative disorders where oxidative stress plays a crucial role .
Case Studies and Research Findings
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer potential of various oxadiazole derivatives including 1-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine. The findings indicated significant cytotoxicity against multiple cancer cell lines with specific attention to renal and ovarian cancers. The compound's selectivity was highlighted with lower IC50 values observed in renal cancer cell lines compared to others .
Case Study 2: Mechanistic Insights
Another research project focused on elucidating the mechanisms by which oxadiazole derivatives induce apoptosis in cancer cells. The study reported that these compounds activate caspase pathways leading to programmed cell death and demonstrated the ability to downregulate anti-apoptotic proteins such as Bcl-xL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
